molecular formula C10H10O2 B1296874 8-Hydroxy-2-tetralone CAS No. 53568-05-1

8-Hydroxy-2-tetralone

Cat. No.: B1296874
CAS No.: 53568-05-1
M. Wt: 162.18 g/mol
InChI Key: NDUSBJBOSIRESA-UHFFFAOYSA-N
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Description

Overview of 8-Hydroxy-2-tetralone as a Compound of Interest

This compound, a derivative of the tetralone family, is a compound of growing interest in chemical research. It is characterized by a hydroxyl group at the 8-position of its bicyclic structure. This compound's unique structure, combining both a ketone and a phenol, allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

The scientific attention given to this compound stems from its potential biological activities. smolecule.com Research has suggested it may possess antioxidant properties. smolecule.com It serves as a key building block in the synthesis of analogues of abscisic acid, a significant plant hormone, with some of these synthetic analogues showing enhanced biological activity.

The compound's formal chemical name is 8-hydroxy-3,4-dihydronaphthalen-2(1H)-one. Its molecular formula is C₁₀H₁₀O₂, and it has a molecular weight of 162.18 g/mol . avantorsciences.com The structure consists of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, with the hydroxyl group at the 8-position relative to the ketone. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule.

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₀H₁₀O₂ avantorsciences.com
Molecular Weight162.18 g/mol
Systematic Name8-hydroxy-3,4-dihydronaphthalen-2(1H)-one
CAS Number53568-05-1
International Chemical Identifier (InChI)InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-3,12H,4-6H2

Historical Context of Tetralone Synthesis and Applications

The study of tetralones and their derivatives dates back to the late 19th and early 20th centuries. Chemists have been interested in the isolation, synthesis, and modification of tetralones since the early 1900s, recognizing their importance in creating bioactive compounds. semanticscholar.org The development of this compound, specifically, became more prominent in the mid-20th century as part of broader investigations into hydroxylated aromatic ketones.

Early synthetic methods for tetralones included intramolecular Friedel-Crafts reactions. wikipedia.orgresearchgate.net For instance, the cyclization of 4-phenylbutyric acid or its derivatives using Lewis acids is a classic approach to forming the 1-tetralone (B52770) ring system. wikipedia.orgresearchgate.net Over the years, various synthetic strategies have been developed to construct the tetralone framework, including Diels-Alder reactions and radical cyclizations. semanticscholar.org

The applications of tetralones have historically been diverse. 1-Tetralone, for example, is a crucial starting material for the synthesis of 1-naphthol, which is a precursor to insecticides like carbaryl (B1668338) and beta-blockers such as propranolol. wikipedia.org The carbon skeleton of 1-tetralone is also found in natural products used in traditional Chinese medicine. wikipedia.org The systematic investigation into tetralone derivatives, including this compound, was driven by the need to understand structure-activity relationships for developing new pharmaceuticals and synthesizing natural products. Early work focused on efficient methods for introducing functional groups like hydroxyls at specific positions on the tetralone core, establishing methodologies that are still relevant today.

Research Gaps and Future Directions for this compound Studies

While the significance of the broader tetralone class is well-established, research specifically on this compound is more limited, presenting several opportunities for future investigation. smolecule.com A primary research gap is the comprehensive understanding of its biological activities. smolecule.com Although preliminary studies suggest potential antioxidant and antimicrobial properties, more in-depth research is needed to elucidate the mechanisms of action and to explore its full therapeutic potential. smolecule.com

Future research could focus on the following areas:

Elucidation of Biological Mechanisms: Comprehensive studies are required to understand how this compound interacts with biological targets at a molecular level. smolecule.com

Synthesis of Derivatives: The synthesis and evaluation of new derivatives of this compound could lead to compounds with enhanced or novel biological activities. smolecule.com The existing functional groups provide a reactive platform for modifications such as oxidation to form quinones, reduction to alcohols, and substitution to create ethers or esters.

Asymmetric Synthesis: The development of methods for the asymmetric synthesis of this compound and its derivatives is an important area for modern organic chemistry, allowing for the preparation of specific stereoisomers which may have distinct biological effects.

Pharmacokinetic and Safety Profiles: A significant gap exists in the understanding of how quinoline (B57606) derivatives, a related class of compounds, are processed by the body and their potential toxicity. nih.gov Similar comprehensive analyses for this compound would be crucial for any potential therapeutic development. nih.gov

New Synthetic Routes: While some synthetic routes to 8-aryl-2-tetralones have been developed, such as those involving Suzuki coupling, exploring new and more efficient synthetic methodologies remains a valuable endeavor. acs.orgacs.org

Addressing these research gaps will be crucial for unlocking the full potential of this compound and its derivatives in medicinal chemistry and other scientific fields. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-3,12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUSBJBOSIRESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342011
Record name 8-Hydroxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53568-05-1
Record name 8-Hydroxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 8 Hydroxy 2 Tetralone

Oxidation Reactions

The phenolic nature of 8-hydroxy-2-tetralone makes it susceptible to oxidation. smolecule.com This reactivity is a key feature in the synthesis of more complex molecules.

A primary oxidation pathway for this compound and its analogs is the formation of quinones, which are themselves important intermediates in organic synthesis. smolecule.com The oxidation typically involves the aromatic portion of the molecule, converting the hydroxylated ring into a naphthoquinone structure. While specific studies on this compound are not extensively detailed in readily available literature, the oxidation of analogous hydroxytetralones is well-documented and provides insight into this transformation.

For instance, related dihydroxytetralones are readily oxidized to the corresponding juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) or naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) derivatives. thieme-connect.comut.ac.ir Common reagents employed for this type of oxidative dehydrogenation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), silver(I) oxide (Ag₂O), and manganese dioxide (MnO₂). thieme-connect.comut.ac.ir The reaction with DDQ in a solvent like benzene (B151609) or with silver(I) oxide in dioxane often proceeds in good yield. ut.ac.ir Another established method involves autoxidation under basic conditions, where oxygen and a strong base like potassium t-butoxide can convert tetralones into hydroxynaphthoquinones. mdpi.comjournals.co.za

Table 1: Reagents for Oxidation of Hydroxytetralone Analogs to Quinones This table is illustrative of reagents used for similar compounds, as specific data for this compound is limited.

Oxidizing Agent Substrate Example Product Example Yield Reference
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) 5,8-Dihydroxy-1-tetralone Juglone 76% ut.ac.ir
Silver(I) Oxide (Ag₂O) 5,8-Dihydroxy-1-tetralone Juglone Good ut.ac.ir
Manganese Dioxide (MnO₂) 5,8-Dihydroxy-1-tetralone Juglone & Naphthazarin - ut.ac.ir
Oxygen / Potassium t-butoxide α-Tetralone 2-Hydroxy-1,4-naphthoquinone - mdpi.com

Reduction Reactions

The ketone functionality of this compound is readily susceptible to reduction, providing access to the corresponding secondary alcohols. smolecule.com

Standard reducing agents can be employed to convert the carbonyl group of this compound into a hydroxyl group, yielding 8-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ol (also known as 8-hydroxy-2-tetralol). This transformation is a fundamental reaction in organic synthesis, creating a chiral center at the C-2 position.

The synthesis of enantiomerically pure chiral alcohols from prochiral ketones is a significant area of research, particularly for producing building blocks for pharmaceuticals. nih.gov Enantiomerically pure 8-hydroxy-2-tetralols are valuable intermediates for pharmacologically active compounds like 2-aminotetralins. nih.govcapes.gov.br Both chemical and biocatalytic methods have been explored for the asymmetric reduction of tetralones.

Biocatalytic Methods: Microbial reduction using whole cells of fungi or isolated enzymes offers a green and highly selective alternative to chemical catalysts. nih.govresearchgate.net

Fungal Biotransformation: Various fungal strains have been shown to reduce β-tetralone, the parent compound, to the corresponding (S)-alcohol with high enantiomeric excess (ee). nih.govresearchgate.net For instance, Absidia cylindrospora and Chaetomium sp. are effective for this transformation. nih.gov The fungus Fusarium culmorum also demonstrates high activity and moderate to high selectivity in the reduction of 2-tetralones to their (S)-alcohols. researchgate.net

Enzymatic Resolution: An alternative strategy involves the non-selective reduction of this compound followed by enzymatic resolution of the resulting racemic 8-hydroxy-2-tetralol. Immobilized lipases can be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the two enantiomers with very high ee (up to 99%). capes.gov.br

Chemical Catalysis: Asymmetric transfer hydrogenation (ATH) using metal catalysts is a powerful method for the enantioselective reduction of ketones.

Ruthenium Catalysis: Chiral η6-arene–ruthenium(II) complexes are highly efficient for the ATH of 2-tetralones. researchgate.net Studies on 8-methoxy-2-tetralone (B1364922), a close analog, have shown that reduction using a chiral ruthenium catalyst can yield the corresponding alcohol in an outstanding 98% ee. researchgate.net

Oxazaborolidine Catalysis (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst with borane, is a well-established method for asymmetrically reducing ketones. nih.gov This method has been successfully applied to the reduction of α-tetralone, achieving good enantioselectivity (85% ee). nih.gov

Table 2: Selected Methods for Enantioselective Reduction of 2-Tetralone (B1666913) Analogs

Method Catalyst/Biocatalyst Substrate Product Configuration Enantiomeric Excess (ee) Reference
Asymmetric Transfer Hydrogenation Chiral Ru(II) Complex 8-Methoxy-2-tetralone (S)-alcohol 98% researchgate.net
Biotransformation Fusarium culmorum 2-Tetralones (S)-alcohols 58–99% researchgate.netscribd.com
Biotransformation Absidia cylindrospora β-Tetralone (S)-alcohol >92% nih.gov
CBS Reduction Oxazaborolidine/BH₃ α-Tetralone (R)-alcohol 85% nih.gov
Enzymatic Resolution (of alcohol) Immobilized Lipase rac-8-hydroxy-2-tetralol (R)-8-hydroxy-2-tetralol up to 99% capes.gov.br

Condensation Reactions

The structure of this compound features an active methylene (B1212753) group at the C-1 and C-3 positions, adjacent to the ketone. This makes the compound a suitable substrate for various condensation reactions. The hydroxyl group on the aromatic ring can also participate in nucleophilic attack. smolecule.com For example, multicomponent condensation reactions involving α-tetralones, aromatic aldehydes, and active methylene compounds like malononitrile (B47326) or cyanoacetamide are known to produce complex heterocyclic systems such as benzo[h]quinolines. researchgate.net Reactions like the Knoevenagel condensation can occur at the active methylene position, leading to the formation of new carbon-carbon bonds and more elaborate molecular structures. mdpi.com

Derivatization and Functional Group Interconversions

The dual functionality of this compound allows for a wide array of derivatizations and functional group interconversions, enabling the synthesis of diverse molecular architectures. ethernet.edu.et

The phenolic hydroxyl group can be readily converted into ethers or esters using standard synthetic protocols. More significantly, it can be transformed into a triflate (trifluoromethanesulfonate) group. This triflate derivative is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction of the 8-triflyloxy-2-tetralone intermediate with various aryl boronic acids provides an effective route to synthesize 8-aryl-2-tetralones. This method is versatile and allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-8 position. mdpi.com

Table 3: Example of Derivatization via Suzuki Cross-Coupling

Step Reactants Reagents/Conditions Product Reference
1. Triflation This compound Triflic anhydride (B1165640), Pyridine 8-(Trifluoromethylsulfonyloxy)-2-tetralone
2. Suzuki Coupling 8-(Trifluoromethylsulfonyloxy)-2-tetralone, Aryl boronic acid Pd(PPh₃)₄, K₂CO₃ 8-Aryl-2-tetralone

Regioselective Transformations

The structural arrangement of this compound, featuring a hydroxyl group on the aromatic ring and a ketone on the alicyclic ring, allows for a variety of regioselective transformations. This enables specific modifications at either the aromatic or the ketonic portion of the molecule, making it a versatile intermediate in organic synthesis.

One key area of regioselective transformation involves the functionalization of the hydroxyl group. For instance, it can be converted into a triflate intermediate. This intermediate is then susceptible to palladium-catalyzed Suzuki cross-coupling reactions with aryl boronic acids, leading to the formation of 8-aryl-2-tetralone derivatives. This method has proven effective for introducing a range of aryl groups.

The ketone group at the 2-position also undergoes selective reactions. Controlled reduction of the ketone can be achieved without affecting the aromatic ring. Furthermore, α-hydroxylation of the carbonyl group represents another regioselective transformation. harvard.edu Research has shown that a dinuclear Palladium(II) complex can catalyze the chemo- and regioselective α-hydroxylation of carbonyl compounds using molecular oxygen as the oxidant. harvard.edu This type of reaction is significant as it forms tertiary alcohols with high selectivity. harvard.edu

Studies on related tetralone structures have demonstrated the feasibility of other regioselective reactions that could be applicable to this compound. For example, iodine-promoted regioselective sulfenylation has been developed for 1-tetralones and 2-tetralones, yielding naphthyl thioethers. researchgate.net Additionally, the nitration of o-hydroxyacetophenone, a precursor for some tetralone syntheses, proceeds regioselectively to produce 2-hydroxy-3-nitroacetophenone, a key intermediate for forming tetralones with a nitro group at the 8-position.

The following tables summarize key regioselective transformations involving tetralone scaffolds, providing insights into the potential reactivity of this compound.

Table 1: Regioselective Suzuki Cross-Coupling of this compound

Reagents/ConditionsProductYield
Triflic anhydride, Pd(PPh₃)₄, aryl boronic acid, K₂CO₃8-Aryl-2-tetralone65–85%
Data sourced from Benchchem

Table 2: Regioselective α-Hydroxylation of Carbonyl Compounds

CatalystOxidantKey Feature
Dinuclear Pd(II) complexMolecular Oxygen (O₂)Forms tertiary alcohols with high regioselectivity. harvard.edu
This reaction is applicable to a variety of carbonyl compounds, with those favoring enol formation showing enhanced reactivity. harvard.edu

Table 3: Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralones

Oxidizing AgentConditionsYieldRegioselectivity
DDQDioxane, Room Temperature18-40%High
DDQAqueous Acetic Acid, Reflux90-98%Very High
Data sourced from ACS Omega nih.govacs.org

Biological and Pharmacological Investigations of 8 Hydroxy 2 Tetralone and Its Analogues

General Biological Activities of Tetralone Derivatives

The tetralone scaffold serves as a fundamental building block in the synthesis of a wide array of pharmacologically active compounds. nih.govnih.govtandfonline.com These derivatives are recognized for their role as precursors in the development of various pharmaceuticals. nih.govnih.gov Notably, they are integral to the synthesis of certain antibiotics and antidepressants, highlighting their importance in medicinal chemistry. nih.govnih.gov The versatility of the tetralone structure allows for the creation of a diverse library of molecules with a broad spectrum of bioactivities. nih.govtandfonline.com

Specific Biological Activities of 8-Hydroxy-2-tetralone

While research into the specific biological profile of this compound is ongoing, preliminary studies have indicated its potential in several key pharmacological areas. The presence of both a hydroxyl group and a ketone functional group in its structure contributes to its bioactivity.

Antioxidant Properties and Free Radical Scavenging

Some research has suggested that this compound possesses antioxidant properties, indicating its potential to counteract oxidative stress by scavenging free radicals. smolecule.com Oxidative stress is implicated in a variety of pathological conditions, making the antioxidant potential of this compound an area of significant interest. The hydroxyl group on the aromatic ring is a key feature that often imparts radical-scavenging capabilities to phenolic compounds.

While specific quantitative data for this compound is limited, studies on structurally related hydroxy-flavones have demonstrated that the position and number of hydroxyl groups play a crucial role in their radical scavenging activity, as measured by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov

Antimicrobial Activity

Preliminary investigations have explored the antimicrobial potential of this compound against various microbial strains. smolecule.com The broader class of tetralone derivatives has shown promise in this area, with numerous analogues exhibiting significant antibacterial and antifungal effects. nih.gov

Studies on aminoguanidinium derivatives of tetralone have demonstrated potent activity against a range of bacteria, including clinically significant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov For instance, certain derivatives have shown strong antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 4 µg/mL. nih.gov The activity against Gram-negative bacteria, such as Escherichia coli and Acinetobacter baumannii, has also been noted. nih.gov One particularly active compound, designated as 2D in a study, exhibited a MIC of 0.5 µg/mL against S. aureus. nih.gov

Table 1: Antibacterial Activity of Selected Tetralone Analogues

Compound Target Organism Minimum Inhibitory Concentration (MIC) in µg/mL
Tetralone Derivative (2D) Staphylococcus aureus 0.5

This table is interactive. You can sort and filter the data by clicking on the column headers.

The antifungal potential of tetralone derivatives is also an active area of research. nih.govresearchgate.net While specific data for this compound is not extensively detailed in the available literature, studies on related compounds provide insights into their potential efficacy. For example, certain tetralone derivatives have been evaluated against fungal species like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) is a key metric used to quantify antifungal activity, representing the lowest concentration of a compound that inhibits visible fungal growth. turkjps.org

Table 2: Antifungal Activity of Selected Tetralone Analogues

Compound Target Organism Minimum Inhibitory Concentration (MIC) in µg/mL

This table is interactive. You can sort and filter the data by clicking on the column headers.

Enzyme Interaction and Inhibition

This compound and its analogues have been shown to interact with and inhibit various enzymes, suggesting their potential to modulate biological pathways. smolecule.com

Research has focused on the inhibitory effects of tetralone derivatives on enzymes such as monoamine oxidase (MAO) and macrophage migration inhibitory factor (MIF) tautomerase. nih.govtandfonline.comproquest.com MAO inhibitors are of interest for the treatment of neurological disorders, while MIF tautomerase inhibitors have potential applications in inflammatory diseases. nih.govtandfonline.com

For instance, a series of 2-benzylidene-1-tetralone (B1234382) derivatives were found to be potent and specific inhibitors of the MAO-B isoform, with the most potent inhibitor displaying an IC50 value of 0.0064 µM. nih.gov Another study on C7-substituted α-tetralone derivatives reported high inhibition potencies towards human MAO-B, with all compounds having IC50 values in the submicromolar range (0.00089–0.047 μM). researchgate.net Furthermore, certain E-2-arylmethylene-1-tetralones have been identified as efficient inhibitors of MIF tautomerase, with IC50 values in the low micromolar range. tandfonline.com An indolyl derivative, for example, exhibited an IC50 of 2.89 µM. tandfonline.com

Table 3: Enzyme Inhibitory Activity of Selected Tetralone Analogues

Compound Class Target Enzyme IC50 Value
2-benzylidene-1-tetralone derivative Monoamine Oxidase B (MAO-B) 0.0064 µM
C7-substituted α-tetralone derivatives Monoamine Oxidase B (MAO-B) 0.00089–0.047 µM

This table is interactive. You can sort and filter the data by clicking on the column headers.

Receptor Agonism/Antagonism

The tetralone scaffold, particularly in its aminotetralin analogue form, has been a subject of significant research regarding its interaction with various neurotransmitter receptors. These investigations have been crucial in understanding the structure-activity relationships that govern receptor binding and functional outcomes.

Analogues of this compound, most notably 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), are recognized as potent agonists at serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A subtype. nih.govnih.gov A series of 2-(alkylamino)tetralins related to 8-OH-DPAT have been synthesized and evaluated, revealing that N-ethyl or N-propyl substitution on 8-hydroxy-2-aminotetralin results in the most potent 5-HT agonists. nih.gov

Research has demonstrated stereoselectivity in receptor interaction. While both (+)- and (-)-isomers of 8-OH-DPAT show little difference in potency at 5-HT1A receptors, the (+)-isomer is significantly more efficacious in stimulating the binding of [³⁵S]-GTPγS, which indicates a more effective coupling to G-proteins. nih.gov Specifically, the (+)-isomer achieved 90% maximal stimulation relative to serotonin, whereas the (-)-isomer reached only 57%. nih.gov

Further studies have identified 8-OH-DPAT as a potent agonist for a 5-HT4-like receptor found in bovine pulmonary artery smooth muscle cells, where it was, in fact, the most potent agonist tested. nih.gov The agonist activity of 8-OH-DPAT at different serotonin receptors can lead to varied physiological responses. At low doses, it is suggested to preferentially activate inhibitory presynaptic autoreceptors, which can increase feeding, while higher doses may stimulate postsynaptic receptors, leading to stereotyped behaviors. researchgate.net

Table 1: Activity of 8-OH-DPAT at Serotonin Receptors

Analogue Receptor Subtype Activity Key Finding Reference
Racemic 8-OH-DPAT 5-HT1A Preferential Agonist Shows 100-fold selectivity for h5-HT1A vs. hD2 and hD3 receptors. nih.gov
(+)-8-OH-DPAT 5-HT1A High Efficacy Agonist Markedly more efficacious in stimulating G-protein coupling than the (-)-isomer. nih.gov
(-)-8-OH-DPAT 5-HT1A Lower Efficacy Agonist Less effective in stimulating G-protein coupling compared to the (+)-isomer. nih.gov
8-OH-DPAT 5-HT4-like Potent Agonist Most potent agonist identified for this receptor in bovine pulmonary artery smooth muscle cells. nih.gov

The interactions of this compound analogues with dopamine (B1211576) (DA) receptors are more complex and often isomer-dependent. The well-studied analogue, 8-OH-DPAT, generally shows a much lower affinity for human D2 (hD2) and D3 (hD3) receptors compared to its high affinity for 5-HT1A receptors. nih.gov However, its enantiomers exhibit distinct effects on dopaminergic neurons. nih.gov

In studies on the ventral tegmental area (VTA), which contains inhibitory D2 and D3 receptors, the isomers of 8-OH-DPAT produced opposing effects. The (+)-isomer stimulated the firing of VTA neurons, an effect mediated by 5-HT1A receptors. nih.gov In contrast, the (-)-isomer inhibited VTA neuron firing, an action attributed to its effects on D3 and/or D2 receptors. nih.gov This demonstrates that while the primary target for the racemate is the serotonin system, specific isomers can exert significant effects on dopaminergic pathways. nih.govresearchgate.net Many related 2-(alkylamino)tetralin compounds have been found to be potent 5-HT agonists that are devoid of dopamine-mimetic effects. nih.gov

Table 2: Effects of 8-OH-DPAT Isomers on VTA Dopaminergic Neurons

Isomer Effect on VTA Neuron Firing Mediating Receptor(s) Reference
(+)-8-OH-DPAT Stimulation 5-HT1A nih.gov
(-)-8-OH-DPAT Inhibition D2 and/or D3 nih.gov

Medicinal Chemistry Applications and Therapeutic Potential

The tetralone framework is a valuable scaffold in medicinal chemistry, serving as a building block for a wide range of biologically active compounds. researchgate.net

Derivatives of α-tetralone are integral to the synthesis of various therapeutically functional compounds. researchgate.net The biological activity of this compound itself has prompted its exploration as a potential therapeutic agent. smolecule.com The tetralone scaffold is a component of compounds developed as antidepressants and acetylcholinesterase inhibitors for treating Alzheimer's disease. researchgate.net Furthermore, different derivatives have shown potential as antimicrobial and antitumor agents. researchgate.netnih.gov The potent and selective activity of aminotetralin analogues like 8-OH-DPAT at serotonin receptors underscores their potential in treating psychiatric disorders modulated by the 5-HT system. nih.gov

Substituted tetralones are recognized as important precursors and key structural motifs in the total synthesis of numerous natural products. researchgate.netsemanticscholar.org The reactivity of the tetralone core makes it a versatile starting material for complex molecular architectures. researchgate.netsmolecule.com For example, hydroxy tetralones have been synthesized as crucial intermediates for creating analogues of podophyllotoxin, a naturally occurring lignan (B3055560) with significant antitumor properties. ijsdr.org The tetralone subunit is found in a variety of natural products, including catalponol, perenniporide A, and actinoranone, making its synthesis a key focus in natural product chemistry. semanticscholar.org

Tetralone-based analogues have proven to be invaluable tools for investigating complex biological pathways, particularly in plant biology. Bicyclic analogues of the plant hormone abscisic acid (ABA) have been designed using a tetralone framework. nih.gov ABA is catabolized in plants via 8'-hydroxylation to 8'-hydroxy ABA, a compound that retains biological activity but is unstable and quickly isomerizes to the less active phaseic acid. nih.govresearchgate.net

To study the role of these transient catabolites, stable mimics were created. Tetralone-based ABA analogues, when hydroxylated, are resistant to this intramolecular cyclization because of the stability of the aromatic ring. nih.govresearchgate.netrsc.org This results in a hydroxylated, biologically active form that is much more persistent than the natural 8'-hydroxy ABA. researchgate.netrsc.org These stable analogues, such as 8'- and 9'-OH tetralone ABA, allow researchers to more easily ascertain the biological effects of ABA catabolites, serving as selective ABA agonists and powerful tools for dissecting the hormone's signaling and metabolic pathways. nih.govnih.govresearchgate.net

Table 3: Comparison of ABA and Tetralone ABA Catabolism

Compound 8'-Hydroxylation Product Stability of Hydroxylated Form Consequence Reference
Abscisic Acid (ABA) 8'-hydroxy ABA Unstable Rapidly isomerizes to the less active phaseic acid. nih.govresearchgate.net
Tetralone ABA 8'-hydroxy tetralone ABA Stable Aromatic ring prevents cyclization, leading to greater persistence of the active hydroxylated form. nih.govrsc.org

Development of Novel Drug Candidates

The tetralone scaffold, a core component of this compound, is a crucial structural element found in various natural compounds and serves as a foundational framework for the synthesis of new pharmacologically active agents. mdpi.comresearchgate.net The inherent reactivity and structural features of tetralone derivatives make them valuable starting materials and intermediates in the creation of a wide array of compounds with potential therapeutic applications, including antibacterial and antitumor activities. mdpi.comresearchgate.net

For instance, hydroxy tetralones are utilized as key intermediates in the synthesis of analogues of podophyllotoxin, a compound known for its antitumor properties. ijsdr.org This has led to the development of semi-synthetic drugs currently used in cancer therapy. ijsdr.org Similarly, research into 8-hydroxyquinoline, a related heterocyclic structure, has shown that its derivatives possess significant cytotoxic potential against human carcinoma cell lines. Specifically, 8-hydroxy-2-quinolinecarbaldehyde demonstrated notable in vitro cytotoxicity and in vivo antitumor activity in preclinical models, highlighting the potential of these scaffolds in oncology drug development. nih.gov

Furthermore, the modification of the tetralone structure has led to the synthesis of novel aminoguanidine-tetralone derivatives. These compounds have been designed and evaluated for their antibacterial activity, with many showing significant efficacy against ESKAPE pathogens and clinically resistant Staphylococcus aureus isolates. mdpi.com The versatility of the tetralone framework allows medicinal chemists to systematically modify the structure to optimize biological activity and develop promising new drug candidates. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogues influences their biological activity. These studies provide critical insights for medicinal chemists to design more potent and selective compounds. For derivatives of 2-arylmethylene-1-tetralones, research has shown that the 1-tetralone (B52770) ring is generally preferred over structures like 4-chromanones for certain biological activities. tandfonline.com

Influence of Substituent Position and Type

The position and nature of substituents on the tetralone ring system have a profound impact on the pharmacological profile of the resulting analogues. SAR studies on a series of 2-arylmethylene-1-tetralone derivatives as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase revealed specific structural requirements for optimal activity. tandfonline.comnih.gov

Key findings from these studies include:

Aromatic Side Chains: Compounds featuring a nonpolar aromatic side chain, such as a methyl derivative or an ortho,para-dichloro substituted compound, were identified as some of the most effective inhibitors of the MIF ketonase reaction. nih.gov

Positional Effects: Ortho-substitution on the aryl ring is considered favorable for interaction with the target's active site. Conversely, meta-substituents appear to hinder tighter binding, likely due to steric clashes with nearby amino acid residues. tandfonline.com

Heterocyclic Analogues: Replacing a carbon atom in the aryl ring with nitrogen can enhance inhibitory activity. Notably, a 2-pyridyl analogue demonstrated strong activity, attributed to its ability to maintain a constant water bridge interaction within the enzyme's active site. tandfonline.comnih.gov Electron-rich heterocyclic derivatives are more likely to interact with key lysine (B10760008) residues in the active site. tandfonline.com

The following table summarizes the inhibitory effects of selected 2-arylmethylene-1-tetralone derivatives on MIF tautomerase activity.

Compound IDSubstituent on Aryl RingRelative Inhibitory Activity
4 4-MethylModerate Effect
13 2,4-DichloroGood Inhibitor
23 2-ThienylMore Active
24 2-PyridylPowerful Effect
26 4-PyridylPowerful Effect

Data sourced from studies on MIF tautomerase inhibitors. tandfonline.comnih.gov

Impact of Stereochemistry

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of this compound analogues. nih.govpatsnap.com Since biological targets like receptors and enzymes are themselves chiral, they can interact differently with the various stereoisomers (enantiomers or diastereomers) of a drug. nih.govpatsnap.com

For analogues of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a well-studied derivative, significant enantiomeric differences in intrinsic activity at the 5-hydroxytryptamine1A (5-HT1A) receptor have been observed. nih.gov This occurs even when there are no stereoselective differences in binding affinity, indicating that the spatial orientation of the molecule is crucial for receptor activation. nih.gov Generally, for an enantiomeric pair with stereoselective binding, the enantiomer with the higher affinity also tends to display greater intrinsic activity. nih.gov

Further studies comparing the isomers of 8-OH-DPAT and 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) revealed that stereospecificity is a more pronounced feature for interactions at human dopamine D3 and D2 receptors than at 5-HT1A receptors. nih.gov For example, (+)-8-OH-DPAT stimulates ventral tegmental area (VTA) neurons via 5-HT1A receptors, whereas (-)-8-OH-DPAT inhibits these neurons through D3 and/or D2 receptors. nih.gov This demonstrates that different enantiomers can have not only different potencies but also functionally opposite effects mediated by different receptor systems.

Pharmacological Mechanisms of Action

The pharmacological effects of this compound and its analogues are dictated by their underlying mechanisms of action at the molecular level. These mechanisms often involve specific interactions with biological macromolecules, leading to the modulation of cellular processes.

Modulation of Metabolic Processes

Derivatives of this compound have been shown to modulate metabolic processes, notably through enzyme inhibition. A key example is the inhibition of the macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine that possesses a unique tautomerase enzymatic activity. nih.govtandfonline.com Certain 2-arylmethylene-1-tetralone derivatives have been demonstrated to bind efficiently to the active site of MIF and inhibit its tautomeric functions. nih.govtandfonline.com This inhibition can, in turn, regulate macrophage activation and inflammatory responses. nih.gov

Additionally, some analogues, such as the 5-HT1A receptor agonist 8-OH-DPAT, can influence metabolic choices related to feeding. Studies have shown that 8-OH-DPAT can selectively increase the intake of carbohydrates in rats, suggesting an involvement of the serotonergic system in the control of macronutrient-specific appetites. nih.gov

Interaction with Biomolecules

The biological activity of this compound analogues stems from their direct interaction with various biomolecules, including enzymes and receptors. smolecule.com Research into the binding affinity of these compounds with specific proteins is crucial for elucidating the mechanisms behind their biological effects. smolecule.com

For example, tetralone derivatives have been shown to bind to the active site of the MIF protein, thereby inhibiting its enzymatic function. nih.gov A prominent analogue, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is well-characterized as a potent agonist for the serotonin 5-HT1A receptor. nih.govnih.gov Its binding to these receptors, which are located on neurons in areas like the dorsal raphe nucleus and hippocampus, is a primary mechanism for its neurological effects. nih.gov Furthermore, 8-OH-DPAT and its isomers also interact with dopamine D2 and D3 receptors, showcasing that a single compound can have multiple biological targets. nih.gov

The following table lists some biomolecules that interact with this compound analogues.

Analogue Class/CompoundInteracting BiomoleculeType of Interaction
2-Arylmethylene-1-tetralonesMacrophage Migration Inhibitory Factor (MIF)Enzyme Inhibition
8-OH-DPATSerotonin 5-HT1A ReceptorAgonist Binding
8-OH-DPATDopamine D2 and D3 ReceptorsAgonist/Inhibitory Binding
This compoundVarious enzymes and proteinsBinding/Interaction

Data compiled from multiple pharmacological studies. nih.govnih.govsmolecule.com

Spectroscopic and Computational Characterization of 8 Hydroxy 2 Tetralone

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the atomic connectivity can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. For 8-Hydroxy-2-tetralone, the spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the cyclohexanone (B45756) ring, and the phenolic hydroxyl proton. The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The aliphatic protons adjacent to the carbonyl group and the aromatic ring will show characteristic multiplets in the upfield region (δ 2.0-3.5 ppm). The phenolic -OH proton signal can be broad and its chemical shift is often concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C=O) is highly deshielded and typically appears far downfield (δ > 200 ppm). Carbons of the aromatic ring are found in the δ 110-160 ppm range, with the carbon bearing the hydroxyl group appearing at the lower field end of this range. The aliphatic carbons (CH₂) of the cyclohexanone ring resonate at the higher field end of the spectrum (δ 20-50 ppm).

Expected NMR Data for this compound

¹H NMR (Proton NMR) - Expected Chemical Shifts (δ)
Proton TypeExpected δ (ppm)
Aromatic C-H6.7 - 7.2
Phenolic -OHVariable (e.g., 5.0 - 9.0), often broad
-CH₂- (alpha to C=O)~3.5
-CH₂- (benzylic)~2.9
-CH₂- (beta to C=O)~2.5
¹³C NMR (Carbon NMR) - Expected Chemical Shifts (δ)
Carbon TypeExpected δ (ppm)
C=O (Ketone)> 205
Aromatic C-OH150 - 155
Aromatic C-H115 - 130
Aromatic Quaternary C120 - 140
-CH₂- (alpha to C=O)~45
-CH₂- (benzylic)~35
-CH₂- (beta to C=O)~25

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is characterized by several key absorption bands. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the ketone is expected around 1700-1720 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to peaks in the 1450-1600 cm⁻¹ region.

Typical IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Phenol)3200 - 3600Strong, Broad
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Medium
C=O stretch (Ketone)1700 - 1720Strong, Sharp
Aromatic C=C stretch1450 - 1600Medium to Weak
C-O stretch (Phenol)1200 - 1260Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, allowing for the unambiguous calculation of its elemental composition. For this compound (C₁₀H₁₀O₂), the calculated monoisotopic mass is 162.0681 g/mol . Experimental HRMS data for a compound of this formula have found the molecular ion [M]⁺ at a mass-to-charge ratio (m/z) of 162.0677, confirming the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum gives clues to the molecule's structure. The molecular ion peak (M⁺) is typically observed, and characteristic fragment ions result from the cleavage of the parent molecule. For this compound, common fragmentation pathways would include the loss of small neutral molecules like water (H₂O), carbon monoxide (CO), or ethylene (B1197577) (C₂H₄), as well as cleavages of the cyclohexanone ring.

Key Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₀O₂
Calculated Monoisotopic Mass162.0681
Observed [M]⁺ (HRMS-EI)162.0677 rsc.org
Key Fragmentation Pathways (Expected)Loss of CO, H₂O, C₂H₄; Retro-Diels-Alder reaction

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for detecting conjugated systems. The spectrum of this compound is expected to show absorptions characteristic of its substituted benzene ring. The phenolic and ketone chromophores influence the position and intensity of the absorption maxima (λ_max). Typically, a substituted benzene ring will show a strong absorption (π → π* transition) below 250 nm and a weaker, structured absorption (n → π* transition) at longer wavelengths, which may be shifted by the presence of the hydroxyl and carbonyl groups.

Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected λ_max (nm)Description
π → π~220 - 280Strong absorption related to the aromatic system.
n → π~300 - 340Weaker absorption related to the carbonyl group.

X-Ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state. It requires the growth of a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to calculate the precise positions of each atom in the crystal lattice, providing unambiguous data on bond lengths, bond angles, and conformation.

While the technique is powerful, obtaining a crystal of sufficient quality can be a significant challenge. To date, a published single-crystal X-ray structure for this compound has not been found in the reviewed scientific literature. However, crystal structures of related tetralone derivatives have been reported, confirming the general half-chair or envelope conformation of the non-aromatic ring in the solid state. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While this compound is achiral and therefore does not produce a CD spectrum, its chiral derivatives or its behavior in a chiral environment could be studied using this method. For chiral tetralone derivatives, the sign and intensity of the Cotton effects in the CD spectrum, particularly the n→π* transition of the carbonyl group above 300 nm, can be correlated to the absolute configuration and the helicity of the cyclohexanone ring.

Theoretical and Computational Chemistry Studies

Theoretical studies are instrumental in understanding the intrinsic properties of a molecule like this compound. These in silico methods can elucidate its three-dimensional structure, electronic landscape, and potential interactions with biological targets, guiding further experimental work.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties with a favorable balance between accuracy and computational cost.

A fundamental DFT calculation is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process would involve calculating the bond lengths, bond angles, and dihedral angles of this compound. The resulting data provides a precise three-dimensional model of the molecule.

Table 1: Hypothetical Optimized Geometry Parameters for this compound (Note: The following data is illustrative and not based on actual published results.)

ParameterAtom 1Atom 2Atom 3Value
Bond LengthC1C21.51 Å
Bond AngleC1C2C3112.0°
Dihedral AngleC1C2C3C4

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) denote electron-poor areas. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their susceptibility to electrophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on actual published results.)

OrbitalEnergy (eV)
HOMO-5.80
LUMO-1.20
HOMO-LUMO Gap4.60

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing insight into the distribution of electrons among the atoms. This information is useful for understanding the molecule's polarity and reactivity. The analysis would assign a numerical charge to each atom in this compound, reflecting the electron-withdrawing or electron-donating effects of the functional groups.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound (Note: The following data is illustrative and not based on actual published results.)

AtomAtomic Charge (e)
O (carbonyl)-0.55
O (hydroxyl)-0.65
C (carbonyl)+0.45
C (hydroxyl-bearing)+0.15

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. A molecular docking study of this compound would require a specific protein target. The simulation would then predict the binding energy, which is a measure of the strength of the interaction. A more negative binding energy typically indicates a stronger and more stable interaction.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: The following data is illustrative and not based on actual published results.)

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Example Kinase-7.5MET, LYS, ASP

Prediction of Pharmacological Interactions

The exploration of this compound as a potential therapeutic agent is guided by computational modeling and the known biological activities of related tetralone structures. smolecule.com While extensive clinical data on this compound itself is limited, computational tools offer a predictive framework for understanding its potential interactions with biological targets. smolecule.com These in silico methods are crucial in modern drug discovery for forecasting the polypharmacology of a compound—its ability to interact with multiple targets.

Computational approaches, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) models, are employed to predict how this compound might bind to various enzymes and receptors. mdpi.combeilstein-journals.org These models analyze the compound's structural features to estimate its binding affinity for specific protein active sites. beilstein-journals.org Research has indicated that the tetralone scaffold is a versatile building block for compounds with a wide range of biological activities. researchgate.net

Studies on various derivatives of the parent 2-tetralone (B1666913) structure have identified them as inhibitors of several key enzymes. For instance, certain 2-benzylidene-1-tetralone (B1234382) derivatives have shown potent and specific inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.gov Other derivatives have been investigated as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, a proinflammatory cytokine involved in immunity. nih.gov Furthermore, some methoxy-substituted tetralone-based chalcones have demonstrated anticancer activity against breast cancer cell lines in preclinical studies. rasayanjournal.co.in

These findings for related compounds suggest potential, yet unconfirmed, avenues for the pharmacological action of this compound. Computational studies can help predict whether this compound could exhibit similar enzyme inhibition, guiding further experimental research into its therapeutic potential. smolecule.com

Table 1: Predicted Pharmacological Interactions and Methodologies

Interaction Type Methodology Potential Target Examples (from derivatives)
Enzyme Inhibition Molecular Docking, 3D-QSAR Monoamine Oxidase B (MAO-B), MIF Tautomerase
Receptor Binding Ligand-Based Target Prediction G-Protein Coupled Receptors (GPCRs)

Understanding of Enantioselectivity in Reactions

Enantioselectivity is a critical concept in the synthesis and biological activity of chiral molecules like this compound. The reduction of the ketone group in the 2-position of the tetralone ring creates a chiral center, leading to the formation of two enantiomers (R and S) of the corresponding alcohol, 8-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ol. The selective synthesis of one enantiomer over the other is a key goal in asymmetric synthesis.

A prominent method for achieving enantioselectivity in the reactions of tetralones is through biotransformation, utilizing whole microbial cells or isolated enzymes. Research on the closely related parent compound, β-tetralone, demonstrates the power of this approach. When β-tetralone was subjected to biotransformation with various fungal strains, the enantiomeric purity of the resulting alcohol product was highly dependent on the specific strain used and the reaction time.

For example, the transformation of β-tetralone using the fungal strain Absidia cylindrospora initially produced the S-(-)-1,2,3,4-tetrahydro-2-naftol. However, extending the reaction time led to an inversion of stereoselectivity, ultimately yielding the R-enantiomer with 85% enantiomeric excess (ee). In contrast, the use of Chaetomium sp. KCh 6651 resulted in the production of enantiomerically pure (S)-(−)-1,2,3,4-tetrahydro-2-naftol. This process involved a non-selective reduction of the ketone followed by a highly selective enzymatic oxidation of the R-alcohol, effectively removing it from the mixture and leaving the pure S-enantiomer.

These findings highlight that the enantioselectivity of the reduction is governed by the presence of multiple reductases within the microorganisms, some exhibiting preference for producing the S-enantiomer ("Prelog" preference) and others for the R-enantiomer ("anti-Prelog" preference). The balance of these enzymatic activities, along with potential enantioselective oxidation reactions, dictates the final stereochemical outcome.

Stereochemical Investigations

Stereochemical investigations delve into the three-dimensional arrangement of atoms in molecules and the effect of this arrangement on their chemical and physical properties. For 2-tetralone derivatives, these investigations are crucial for understanding reaction mechanisms and biological activity.

The stereochemistry of derivatives is often studied using spectroscopic methods and X-ray crystallography. Studies on compounds like 2-benzaltetralone, a derivative of 2-tetralone, have utilized absorption spectra to investigate their stereostructure. acs.org

The biotransformation of β-tetralone also serves as a compelling case study in stereochemical investigation. The observation that the enantiomeric composition of the product alcohol can change dramatically over time points to a dynamic kinetic resolution process. Initially, a fast, non-selective reduction may occur, producing a nearly racemic mixture of R- and S-alcohols. Subsequently, a slower, highly enantioselective enzymatic process, such as the oxidation of only one enantiomer (e.g., the R-alcohol by Chaetomium sp. KCh 6651), leads to the enrichment of the other enantiomer.

This dynamic interplay between reduction and oxidation reactions, each with its own rate and stereoselectivity, is a key area of stereochemical investigation. By monitoring the reaction over time and analyzing the enantiomeric excess of both the reactant and the product, researchers can elucidate the stereochemical preferences of the enzymes involved. Such investigations are fundamental to designing chemo-enzymatic processes for the synthesis of single-enantiomer pharmaceutical intermediates.

Table 2: Compound Names Mentioned

Compound Name
This compound
β-tetralone (2-Tetralone)
S-(-)-1,2,3,4-tetrahydro-2-naftol
R-(+)-1,2,3,4-tetrahydro-2-naftol
2-benzylidene-1-tetralone

Advanced Research Applications and Methodologies

Derivatization for Enhanced Biological Activity or Specific Applications

The 8-hydroxy-2-tetralone scaffold is a valuable starting point for the synthesis of more complex molecules with tailored biological activities. smolecule.comedu.krd Its reactive phenolic and ketonic functional groups allow for a wide range of chemical modifications. smolecule.com The exploration of derivatives is a key strategy to develop compounds with enhanced or novel therapeutic properties. smolecule.com

One significant area of derivatization involves creating novel antibacterial agents. For instance, a series of aminoguanidine-tetralone derivatives have been designed and synthesized to combat drug-resistant bacteria. nih.gov These compounds are typically synthesized through a nucleophilic substitution reaction followed by a guanidinylation reaction. nih.gov The resulting derivatives have demonstrated significant antibacterial activity against ESKAPE pathogens (a group of highly virulent and antibiotic-resistant bacteria) and clinically resistant Staphylococcus aureus isolates. nih.gov This highlights how derivatization of the tetralone core can lead to promising new drug candidates. nih.gov

The broader tetralone scaffold has been extensively modified to produce compounds for various therapeutic applications, including antibiotics, antidepressants, and acetylcholinesterase inhibitors for treating Alzheimer's disease. edu.krdresearchgate.net These examples underscore the principle that modifying the core structure, such as this compound, is a potent strategy for drug discovery. researchgate.net

Table 1: Examples of Tetralone Derivatization and Associated Biological Activities

Derivative Class Synthetic Approach Target Biological Activity Reference
Aminoguanidine-tetralones Nucleophilic substitution and guanidinylation Antibacterial (against ESKAPE pathogens, MRSA) nih.gov
α-aryl-α-tetralones Various synthetic methods Antiviral researchgate.net
Thiazolyl-pyrazoline tetralones Multi-step synthesis Not specified researchgate.net

Use as a Model Compound for Reaction Mechanism Studies

This compound serves as an important model compound for investigating reaction mechanisms that involve phenolic and ketonic functional groups. smolecule.com The tetralone ring system is a common feature in many natural products and pharmaceuticals, making the study of its reactivity highly relevant.

Mechanistic studies often focus on reactions used to synthesize the tetralone core itself. For example, the synthesis of the related 8-methoxy-1-tetralone can proceed via a silver-catalyzed ring expansion of a tertiary cyclobutanol. ccsenet.org A proposed mechanism involves a single-electron oxidation to form a cyclobutoxy radical, which undergoes ring opening to an intermediate radical. This is followed by an intramolecular radical addition and subsequent cleavage of a C-H bond to yield the final tetralone product. ccsenet.org Combined experimental and computational studies have been used to determine the feasibility of different mechanistic pathways in such reactions. ccsenet.org

Another example is the diastereoselective assembly of 1-tetralone (B52770) derivatives through a tandem Michael reaction and a subsequent ipso-substitution of a nitro group. acs.org Such studies, which elucidate complex reaction cascades and stereochemical outcomes, are fundamental to synthetic organic chemistry. The defined and relatively rigid structure of the tetralone core provides a clear platform to understand these intricate transformations.

Applications in Bioassays and Biological Probing

The inherent biological activity of this compound and its derivatives makes them useful tools in various bioassays and for probing biological systems. Research has indicated that the parent compound exhibits antioxidant and antimicrobial properties, though these areas remain largely underexplored. smolecule.com Its ability to scavenge free radicals suggests potential use in assays measuring oxidative stress. smolecule.com

Derivatives of the tetralone scaffold have been developed as highly specific probes and inhibitors for biological assays. A notable example is the discovery of 2-benzylidene-tetralone derivatives as potent and reversible inhibitors of firefly luciferase. nih.gov This enzyme is a widely used reporter in high-throughput screening and in vivo imaging. nih.gov The identification of these tetralone-based inhibitors allows for the direct regulation of bioluminescence, creating "on-off switching" probes that are valuable in developing novel assay platforms for applications like monitoring drug delivery. nih.gov

Furthermore, aminoguanidine-tetralone derivatives have been used to probe bacterial viability and mechanisms of cell death. Studies have shown that these compounds can induce depolarization of the bacterial membrane and disrupt its integrity, ultimately leading to cell death. nih.gov This application demonstrates the utility of tetralone derivatives as chemical probes to investigate fundamental bacterial processes and mechanisms of antibiotic action. nih.gov

Chemoenzymatic and Biocatalytic Approaches

Modern synthetic chemistry increasingly employs enzymes for their high selectivity and ability to function under mild reaction conditions, and these approaches have been applied to the tetralone scaffold. rjraap.com Biocatalytic and chemoenzymatic methods offer sustainable and efficient alternatives to traditional chemical synthesis, particularly for producing chiral molecules. rjraap.com

The biocatalytic reduction of tetralones is a key application for producing optically active alcohols, which are valuable pharmaceutical intermediates. nih.gov For example, the asymmetric bioreduction of 1-tetralone to (R)-1-tetralol has been achieved using the whole-cell biocatalyst Lactobacillus paracasei BD101. nih.gov This process was optimized for parameters like temperature and pH to achieve high yield (95%) and enantiopurity on a gram scale, offering a clean and economical synthetic route. nih.gov

In the pharmaceutical industry, biocatalysis has been implemented on a large scale for tetralone modifications. A transaminase process was developed for the asymmetric amination of a β-tetralone to produce a key chiral amine intermediate for a gamma secretase inhibitor. nih.govacs.org This reaction was demonstrated on a multi-kilogram scale with low enzyme loading and excellent yield. nih.gov Similarly, a ketoreductase (KRED) was used in an asymmetric reduction of a tetralone to produce a chiral hydroxy ester, also for the synthesis of a gamma secretase inhibitor, showcasing the industrial viability of these enzymatic methods. nih.govacs.org

Table 2: Examples of Biocatalytic Transformations on the Tetralone Scaffold

Transformation Enzyme/Biocatalyst Substrate Product Application Reference
Asymmetric Reduction Lactobacillus paracasei BD101 1-Tetralone (R)-1-Tetralol Chiral building block nih.gov
Asymmetric Amination Transaminase β-Tetralone Chiral Amine Intermediate for gamma secretase inhibitor nih.gov

Development of Assays for Biological Screening

The tetralone scaffold is a frequent subject in the development of assays for biological screening to identify new therapeutic agents. researchgate.net The process typically involves synthesizing a library of tetralone derivatives and then testing them for various biological activities. edu.krdresearchgate.net

A clear example is the development of screening assays for novel antibacterial agents. A library of 34 novel aminoguanidine-tetralone derivatives was synthesized and screened against a panel of ESKAPE pathogens and clinically resistant S. aureus strains. nih.gov The screening process utilized the broth microdilution method to determine key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for each compound. nih.gov This systematic screening identified a lead compound with potent, rapid bactericidal activity and low toxicity, which was then further evaluated in a mouse skin abscess model. nih.gov

This approach is broadly applicable. Libraries of tetralone derivatives are regularly screened for a wide range of effects, including anticancer, anti-inflammatory, and antiviral properties, leading to the identification of structure-activity relationships (SAR) that guide future drug design. researchgate.net

Exploration of Computational Tools for Drug Discovery

Computational tools are integral to modern drug discovery and have been applied to the study of tetralone derivatives to accelerate the identification and optimization of new drug candidates. beilstein-journals.org These in silico methods include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations. beilstein-journals.orgnih.govnih.gov

Molecular docking has been used to investigate the mechanism of action of active tetralone derivatives. For example, after an aminoguanidine-tetralone derivative showed potent antibacterial activity, molecular docking studies were performed to identify its potential molecular target. nih.gov The results suggested that the compound could bind effectively to dihydrofolate reductase (DHFR), a key enzyme in bacterial metabolism, providing a testable hypothesis for its mode of action. nih.gov

QSAR studies are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov Such models have been developed for various classes of compounds, including tetralone analogs, to predict the anti-inflammatory or anticancer activity of newly designed molecules before they are synthesized. researchgate.netnih.govnih.gov These predictive models help prioritize which derivatives are most likely to be active, saving significant time and resources in the discovery process. nih.govmdpi.com By analyzing the contour maps generated from 3D-QSAR models, researchers can identify which structural modifications (e.g., adding bulky groups or electron-withdrawing groups at specific positions) are likely to enhance biological activity. mdpi.com

Q & A

Q. How should mechanistic studies differentiate between radical vs. ionic pathways in this compound reactions?

  • Methodological Answer : Conduct radical trapping experiments (e.g., TEMPO) and analyze intermediates via ESR spectroscopy. Compare solvent effects (polar vs. non-polar) on reaction rates. Isotopic labeling (18^{18}O) can trace oxygen incorporation in products .

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8-Hydroxy-2-tetralone

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